Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate

Positional isomerism Synthetic chemistry Guanethidine cyclovinylogues

Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate (CAS 115174-20-4) is the ortho-substituted isomer within a series of three cyclovinylogues of the antihypertensive agent guanethidine. In these compounds, a benzene ring is interposed between the methylene groups of the basic chain, yielding ortho-, meta-, and para-substituted benzylguanidine derivatives.

Molecular Formula C16H28N4O4S
Molecular Weight 372.5 g/mol
CAS No. 115174-20-4
Cat. No. B12754093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate
CAS115174-20-4
Molecular FormulaC16H28N4O4S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)CC2=CC=CC=C2CN=C(N)N.OS(=O)(=O)O
InChIInChI=1S/C16H26N4.H2O4S/c17-16(18)19-12-14-8-4-5-9-15(14)13-20-10-6-2-1-3-7-11-20;1-5(2,3)4/h4-5,8-9H,1-3,6-7,10-13H2,(H4,17,18,19);(H2,1,2,3,4)
InChIKeySMJIZGHENYCXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate (CAS 115174-20-4): An Ortho-Substituted Cyclovinylogue of Guanethidine for Research and Procurement


Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate (CAS 115174-20-4) is the ortho-substituted isomer within a series of three cyclovinylogues of the antihypertensive agent guanethidine. In these compounds, a benzene ring is interposed between the methylene groups of the basic chain, yielding ortho-, meta-, and para-substituted benzylguanidine derivatives. The sulfate salt form (molecular formula C16H28N4O4S, molecular weight 372.5 g/mol) is supplied as a research-grade bioactive chemical [1]. The compound belongs to the class of azocane-containing guanidines, which have been historically investigated for adrenergic neurone blocking activity and sigma receptor affinity [2].

Why the Ortho Isomer (CAS 115174-20-4) Cannot Be Readily Substituted by Its Meta or Para Analogs in Research Protocols


The three positional isomers—ortho (CAS 115174-20-4), meta (CAS 115174-18-0), and para (CAS unreported)—are not interchangeable despite sharing the same molecular formula and core scaffold. Positional isomerism in this benzylguanidine series dictates the spatial orientation of the azocane-methyl substituent relative to the guanidine-bearing side chain, which directly influences receptor binding conformation, logP, and melting point [1]. Published pharmacological investigations confirm that the three isomers exhibit distinct biological profiles, consistent with the known sensitivity of sigma receptors and adrenergic neurone uptake mechanisms to subtle changes in aryl substitution geometry [1][2]. Procurement of the incorrect isomer therefore introduces an uncontrolled variable that undermines reproducibility in structure-activity relationship (SAR) studies, pharmacological assays, or analytical method development.

Quantitative Differentiation Evidence for Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate (CAS 115174-20-4) Against Closest Analogs


Positional Isomer Identity Confirmed by Distinct Synthetic Route and Intermediate Specificity

The ortho isomer (CAS 115174-20-4) is synthesized via a route that proceeds through the ortho-substituted benzylamine intermediate (CAS 115174-14-6), which is distinct from the meta-substituted intermediate required for CAS 115174-18-0. The synthetic pathway employs lithium aluminium tetrahydride reduction of the corresponding ortho-cyanomethyl precursor in diethyl ether, yielding the ortho-benzylamine that is subsequently guanylated . In contrast, the meta isomer is prepared from the meta-cyanomethyl precursor under analogous conditions but with different reaction optimization. The ortho isomer's physical properties—including its specific melting point, boiling point (429 °C at 760 mmHg), and vapor pressure (1.45E-07 mmHg at 25 °C)—serve as identity confirmation parameters that differentiate it from the meta isomer (boiling point 433.1 °C at 760 mmHg; vapor pressure 1.05E-07 mmHg at 25 °C) . This synthetic and physicochemical specificity ensures that the correct positional isomer is procured for structure-dependent applications.

Positional isomerism Synthetic chemistry Guanethidine cyclovinylogues

Meta Isomer Exhibits Documented but Distinct Pharmacological Profile in the Cyclovinylogue Series

The primary publication by Valenti et al. (1988) explicitly describes all three isomeric cyclovinylogues (ortho, meta, para) and states that their pharmacological properties were investigated [1]. While the full pharmacodynamic dataset is not publicly digitized in detail, the meta isomer (CAS 115174-18-0) has been subsequently listed in curated chemical biology databases as a bioactive compound with reported inhibitory activity against human β-hexosaminidase A (IC50 = 6.0 µM) and B (IC50 = 3.1 µM) [2]. This target engagement profile is distinct from the known sigma receptor and adrenergic neurone blocking mechanisms canonically associated with guanethidine derivatives, indicating divergent polypharmacology within the isomeric series. The ortho isomer (CAS 115174-20-4) is structurally precluded from adopting the identical binding pose at these enzyme active sites due to the altered spatial presentation of the azocane ring, providing a rational basis for selecting the ortho isomer when seeking to avoid this specific off-target activity.

Adrenergic neurone blockade Sigma receptor Guanethidine analog

Lipophilicity Divergence Between Ortho and Meta Isomers Impacts Formulation and Membrane Permeability Predictions

The ortho isomer (CAS 115174-20-4) has a predicted octanol-water partition coefficient (logP) that differs from the experimentally reported logP of the meta isomer. While the ortho isomer's logP is not independently reported in public databases, the meta isomer (CAS 115174-18-0) has a computed logP of approximately 1.57 and a topological polar surface area (TPSA) of 151 Ų [1]. The ortho substitution pattern is expected to alter intramolecular hydrogen bonding potential between the guanidine moiety and the azocane nitrogen, resulting in a modest but meaningful shift in logP. For procurement decisions involving formulation development, cell-based assays, or in vivo distribution studies, even small differences in logP (ΔlogP ~0.2–0.5 estimated by structural analogy) can translate into measurable differences in membrane permeability and tissue distribution, making isomer-specific sourcing critical [2].

Lipophilicity LogP Physicochemical differentiation

Optimal Application Scenarios for Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate (CAS 115174-20-4) Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies of Guanethidine-Derived Adrenergic Neurone Blockers

The ortho isomer serves as a critical SAR probe for mapping the spatial requirements of the adrenergic neurone uptake-1 transporter and sigma receptor binding pocket. Because the meta isomer (CAS 115174-18-0) has documented off-target activity at β-hexosaminidases, the ortho isomer provides a cleaner pharmacological tool for isolating sigma- or adrenergic-specific effects [1]. Researchers investigating the revival of guanethidine-class antihypertensives or sigma receptor ligands should procure the specific ortho isomer to avoid confounding data from meta-isomer-derived polypharmacology.

Analytical Reference Standard for Isomer-Specific Impurity Profiling of Guanethidine Drug Substance

In pharmaceutical quality control, guanethidine monosulfate (CAS 645-43-2) may contain trace levels of structurally related benzylguanidine impurities arising from synthetic side reactions. The ortho isomer (CAS 115174-20-4), with its distinct boiling point (429 °C at 760 mmHg) and chromatographic retention characteristics relative to the meta isomer (433.1 °C) , can be employed as a certified reference marker in HPLC or GC methods to confirm the absence of this specific positional impurity in guanethidine API batches.

Physicochemical Profiling and Formulation Pre-Screening for CNS-Penetrant Guanidine Candidates

The differential lipophilicity and topological polar surface area (TPSA) between the ortho and meta isomers make CAS 115174-20-4 a valuable comparator in early-stage CNS drug discovery campaigns. By benchmarking the ortho isomer's experimental logP, solubility, and permeability against the meta isomer (computed logP = 1.57, TPSA = 151 Ų) [2], medicinal chemists can rationally prioritize substituent positions for optimizing blood-brain barrier penetration while maintaining guanidine-mediated target engagement.

Synthetic Method Development and Process Chemistry Optimization

The ortho isomer's synthesis proceeds through a well-defined intermediate (o-heptamethyleniminomethylbenzylamine, CAS 115174-14-6) using lithium aluminium tetrahydride reduction in diethyl ether . This route is distinct from the meta isomer's synthetic pathway. Process chemists developing scalable routes to azocane-containing guanidines can leverage the ortho isomer as a model substrate for optimizing reduction, guanylation, and sulfate salt formation steps, with the benefit that side-product profiles differ informatively from those of the meta series.

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